molecular formula C21H26N2O3 B247492 1-(2,3-Dimethoxybenzoyl)-4-(4-methylbenzyl)piperazine

1-(2,3-Dimethoxybenzoyl)-4-(4-methylbenzyl)piperazine

Cat. No.: B247492
M. Wt: 354.4 g/mol
InChI Key: IKSOXBDFXYCRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxybenzoyl)-4-(4-methylbenzyl)piperazine, commonly known as DMMDA, is a psychoactive drug that belongs to the family of benzylpiperazine derivatives. It is a synthetic compound that has been synthesized in the laboratory and has been used in scientific research to study its mechanism of action and its potential therapeutic applications.

Mechanism of Action

DMMDA acts as a partial agonist at the serotonin and dopamine receptors, which means that it can activate these receptors to a certain extent but not fully. This leads to the modulation of the levels of serotonin and dopamine in the brain, which can have an effect on mood, behavior, and cognition.
Biochemical and Physiological Effects:
DMMDA has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to an improvement in mood and a reduction in anxiety and depression. It has also been shown to have an effect on the levels of other neurotransmitters such as norepinephrine and glutamate, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

The advantages of using DMMDA in lab experiments are that it is a synthetic compound that can be easily synthesized in the laboratory, and it has a well-defined chemical structure, which makes it easy to study its mechanism of action. However, the limitations of using DMMDA in lab experiments are that it is a psychoactive drug that can have potential side effects, and its effects on the brain are not fully understood.

Future Directions

There are several future directions for the study of DMMDA. One direction is to study its potential therapeutic applications in the treatment of various psychiatric disorders. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitters and its interactions with other drugs. Additionally, more research is needed to understand the potential side effects of DMMDA and its long-term effects on the brain.

Synthesis Methods

DMMDA is synthesized by the reaction of 1-(2,3-dimethoxyphenyl)-2-bromopropane with 4-methylbenzylamine in the presence of a palladium catalyst. The reaction yields DMMDA as a white crystalline powder, which is then purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

DMMDA has been used in scientific research to study its potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have an affinity for the serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H26N2O3/c1-16-7-9-17(10-8-16)15-22-11-13-23(14-12-22)21(24)18-5-4-6-19(25-2)20(18)26-3/h4-10H,11-15H2,1-3H3

InChI Key

IKSOXBDFXYCRFW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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